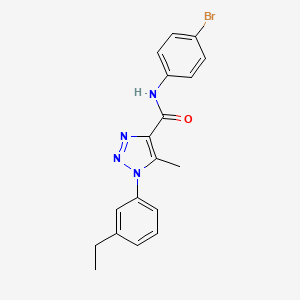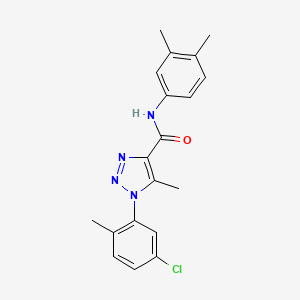
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, or 4-BEP-5-MTCA, is a heterocyclic compound with a wide range of applications in scientific research. 4-BEP-5-MTCA has been studied for its potential use in drug design, as well as its ability to interact with other molecules in biochemical and physiological processes.
Aplicaciones Científicas De Investigación
4-BEP-5-MTCA has been studied for its potential use in drug design. In particular, its ability to interact with other molecules in biochemical and physiological processes has been explored. 4-BEP-5-MTCA has been shown to bind to proteins, such as G-protein-coupled receptors and enzymes, and to modulate their activity. Additionally, 4-BEP-5-MTCA has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
4-BEP-5-MTCA has been shown to interact with proteins and other molecules in biochemical and physiological processes. It has been proposed that 4-BEP-5-MTCA binds to proteins, such as G-protein-coupled receptors and enzymes, and modulates their activity. Additionally, 4-BEP-5-MTCA has been shown to interact with DNA and RNA, and to modulate the expression of genes.
Biochemical and Physiological Effects
4-BEP-5-MTCA has been studied for its potential use in drug design, as well as its ability to interact with other molecules in biochemical and physiological processes. Its ability to interact with proteins, such as G-protein-coupled receptors and enzymes, has been explored. Additionally, 4-BEP-5-MTCA has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-BEP-5-MTCA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be isolated using column chromatography. Additionally, it has a wide range of applications in scientific research. However, there are also some limitations to its use in lab experiments. 4-BEP-5-MTCA is a relatively new compound and its exact mechanism of action is still being studied. Additionally, it has not been extensively tested in vivo, so its effects on humans are not yet known.
Direcciones Futuras
There are several potential future directions for 4-BEP-5-MTCA. First, further research should be conducted to better understand its mechanism of action. Second, additional studies should be conducted to evaluate its potential use in cancer therapy. Third, further studies should be conducted to evaluate its potential use in drug design. Fourth, additional studies should be conducted to evaluate its potential use as an anti-inflammatory agent. Fifth, further studies should be conducted to evaluate its potential use as an anti-bacterial agent. Sixth, additional studies should be conducted to evaluate its potential use as an anti-viral agent. Finally, further studies should be conducted to evaluate its potential use as an antioxidant.
Métodos De Síntesis
4-BEP-5-MTCA can be synthesized in a three-step process. First, 4-bromophenyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is reacted with 3-ethylphenyl bromide in the presence of a base, such as potassium carbonate, to form the desired compound. Second, the reaction mixture is heated to reflux and stirred for 24 hours. Third, the reaction mixture is cooled and the product is isolated using column chromatography.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c1-3-13-5-4-6-16(11-13)23-12(2)17(21-22-23)18(24)20-15-9-7-14(19)8-10-15/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSLABCXGGKEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517909.png)
![7-fluoro-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517912.png)
![7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517919.png)
![9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517930.png)
![2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517936.png)
![7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517939.png)
![7-bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517947.png)



![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518019.png)
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)
![5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B6518024.png)
![3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide](/img/structure/B6518028.png)